![molecular formula C13H20N4O3 B2952521 tert-butyl 4-(1H-imidazole-1-carbonyl)piperazine-1-carboxylate CAS No. 183611-01-0](/img/structure/B2952521.png)
tert-butyl 4-(1H-imidazole-1-carbonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl 4-(1H-imidazole-1-carbonyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C13H20N4O3 . It is also known as "1-Piperazinecarboxylic acid, 4- (1H-imidazol-1-ylcarbonyl)-, 1,1-dimethylethyl ester" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
The predicted boiling point of “this compound” is 423.8±55.0 °C, and its predicted density is 1.24±0.1 g/cm3 . The predicted pKa is 4.91±0.10 .Scientific Research Applications
Chemical Synthesis and Characterization
- Synthesis and Characterization : The compound has been synthesized through various reactions, such as condensation and nucleophilic substitution, and characterized using techniques like LCMS, NMR, IR, and X-ray diffraction. For instance, a derivative of N-Boc piperazine was synthesized and characterized by spectroscopic methods and X-ray diffraction analysis (Kulkarni et al., 2016). Similarly, another study synthesized and characterized a related compound, confirming its structure with spectroscopic evidence (Liu Ya-hu, 2010).
Biological Evaluation
- Antibacterial and Anthelmintic Activity : Some derivatives have been screened for their in vitro antibacterial and anthelmintic activities. One such compound exhibited moderate anthelmintic and poor antibacterial activities (Sanjeevarayappa et al., 2015).
Anticorrosive Properties
- Anticorrosive Behavior : Research has been conducted on the anticorrosive properties of tert-butyl piperazine-1-carboxylate derivatives. For example, a study focused on the synthesis and anticorrosive activity of a novel heterocyclic compound for carbon steel in a corrosive environment, showing significant protection against corrosion (Praveen et al., 2021).
Pharmaceutical Intermediate
- Intermediate in Pharmaceutical Synthesis : These compounds serve as important intermediates in synthesizing biologically active benzimidazole compounds and other pharmaceuticals (Liu Ya-hu, 2010).
Crystal Structure Analysis
- Crystallography : The crystal structures of various derivatives have been determined, providing insights into their molecular architecture and interaction patterns, such as hydrogen bonding and π–π stacking interactions (C. Mamat et al., 2012).
Antimicrobial and Antitubercular Activity
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, as demonstrated in various studies. For instance, a series of imidazole based substituted piperazine-thiosemicarbazone hybrids showed potent antitubercular activity (Jallapally et al., 2014).
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the imidazole moiety, such as this one, are known to exhibit a broad range of biological activities .
Mode of Action
It’s known that imidazole-containing compounds can interact with their targets in various ways, depending on the specific structure of the compound and the nature of the target .
Biochemical Pathways
Imidazole derivatives are known to be involved in a variety of biological processes, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad range of biological activities exhibited by imidazole-containing compounds, it’s likely that this compound could have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
tert-butyl 4-(imidazole-1-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-8-6-15(7-9-16)11(18)17-5-4-14-10-17/h4-5,10H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLOAIKBILMRFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.